2-(Diethylamino)-1,1-diphenylethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Diethylamino)-1,1-diphenylethanol is an organic compound with a complex structure that includes both diethylamino and diphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diethylamino)-1,1-diphenylethanol typically involves the reaction of diphenylmethanol with diethylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, can significantly influence the yield and purity of the compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve more advanced techniques, such as continuous flow reactors, to optimize the reaction efficiency and scalability. The use of high-throughput screening methods can also aid in identifying the most effective catalysts and reaction conditions for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(Diethylamino)-1,1-diphenylethanol can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The compound can be reduced to form different derivatives, often involving the addition of hydrogen.
Substitution: The diethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various reagents, including halogens and alkylating agents, can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(Diethylamino)-1,1-diphenylethanol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s unique structure makes it useful in studying biochemical pathways and interactions.
Medicine: Research into its potential therapeutic effects is ongoing, particularly in the development of new drugs.
Industry: It is used in the production of various chemicals and materials, including polymers and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(Diethylamino)-1,1-diphenylethanol involves its interaction with specific molecular targets and pathways. The diethylamino group can interact with biological receptors, influencing cellular processes and signaling pathways. The diphenyl groups may also play a role in stabilizing the compound’s structure and enhancing its binding affinity to target molecules.
Comparison with Similar Compounds
Similar Compounds
2-(Diethylamino)ethanol: This compound shares the diethylamino group but lacks the diphenyl groups, resulting in different chemical properties and applications.
Diphenylmethanol: Similar in structure but without the diethylamino group, it has different reactivity and uses.
Uniqueness
2-(Diethylamino)-1,1-diphenylethanol’s combination of diethylamino and diphenyl groups makes it unique, providing a balance of hydrophilic and hydrophobic properties. This dual nature allows it to interact with a wide range of molecules, making it versatile in various applications.
Properties
CAS No. |
5554-72-3 |
---|---|
Molecular Formula |
C18H23NO |
Molecular Weight |
269.4 g/mol |
IUPAC Name |
2-(diethylamino)-1,1-diphenylethanol |
InChI |
InChI=1S/C18H23NO/c1-3-19(4-2)15-18(20,16-11-7-5-8-12-16)17-13-9-6-10-14-17/h5-14,20H,3-4,15H2,1-2H3 |
InChI Key |
AOOCKJGZOXDEDT-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC(C1=CC=CC=C1)(C2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.